

# Synergistic Effects of Anthracycline Antibiotics in Combination Therapies: A Comparative Guide

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## Compound of Interest

Compound Name: Cinerubin B hcl

Cat. No.: B1197810

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## Introduction

While specific synergistic data for **Cinerubin B HCl** is limited in publicly available literature, a wealth of research exists for other anthracycline antibiotics, most notably Doxorubicin and Daunorubicin. This guide provides a comparative overview of the synergistic effects observed when these analogous compounds are combined with other therapeutic agents against various cancers. The data presented here can serve as a valuable reference for researchers investigating novel combination therapies involving **Cinerubin B HCl**, offering insights into potential synergistic partners, underlying mechanisms, and effective experimental designs.

## Doxorubicin Combination Therapies

Doxorubicin is a cornerstone of many chemotherapy regimens. Its efficacy can be significantly enhanced when used in combination with other drugs that target complementary pathways or overcome resistance mechanisms.

## Synergistic Combination of Doxorubicin with Vincristine and Mitomycin C in Breast Cancer

A clinical trial investigating the combination of Doxorubicin, Vincristine, and Mitomycin C (DVM) in women with metastatic breast cancer demonstrated a higher objective response rate compared to Doxorubicin alone.

## Quantitative Data Summary

Treatment Group	Objective Response Rate	Median Time to Progression	Reference
Doxorubicin (D)	25% (24/95 patients)	2.7 months	[1]
Doxorubicin, Vincristine, Mitomycin C (DVM)	43% (39/90 patients)	4.2 months	[1]

## Experimental Protocol: Clinical Trial

- Patient Population: 185 women with metastatic breast cancer for whom prior chemotherapy had failed.
- Treatment Regimen:
  - Group 1 (D): Doxorubicin at 60 mg/m<sup>2</sup> monthly.
  - Group 2 (DVM): Doxorubicin at 50 mg/m<sup>2</sup>, Vincristine at 1 mg/m<sup>2</sup>, and Mitomycin C at 10 mg/m<sup>2</sup> (given every other cycle), with monthly courses.
- Response Evaluation: Objective response rates and time to disease progression were the primary endpoints.[1]

## Signaling Pathway: Overlapping Cytotoxicity

The synergy between these agents likely arises from their distinct but complementary mechanisms of action, leading to a broader and more potent cytotoxic effect on cancer cells.

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## References

- 1. tandfonline.com [tandfonline.com]
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